molecular formula C10H6ClN3O3S B3032959 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide CAS No. 64724-84-1

4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Cat. No.: B3032959
CAS No.: 64724-84-1
M. Wt: 283.69 g/mol
InChI Key: UHLHSMVVVDVVLT-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (CAS 64724-84-1) is a synthetic compound featuring a benzamide core substituted with a chloro group and linked to a 5-nitrothiazole ring . This molecular architecture places it within the notable class of nitrothiazole derivatives, which are extensively investigated in scientific research for their potential biological activities . The compound serves as a valuable chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of novel antimicrobial and anticancer agents. Researchers are exploring its mechanism of action, which is believed to involve enzyme inhibition; the nitro group on the thiazole ring can be reduced to form reactive intermediates that disrupt essential metabolic pathways in target cells . Studies on closely related structural analogs have demonstrated significant efficacy against a range of Gram-positive bacterial pathogens and have shown promising cytotoxic effects against human cancer cell lines, including glioblastoma and melanoma models . The presence of the chloro substituent on the benzamide ring is a key structural feature known to influence the compound's lipophilicity, binding affinity, and overall bioactivity . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3S/c11-7-3-1-6(2-4-7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLHSMVVVDVVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313630
Record name 7N-060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64724-84-1
Record name NSC273747
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7N-060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Schotten-Baumann Acylation with 4-Chlorobenzoyl Chloride

This one-step procedure adapts the protocol from Ballard et al., originally used for N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide.

Reaction Scheme:
$$
\text{5-Nitro-1,3-thiazol-2-amine} + \text{4-Chlorobenzoyl chloride} \xrightarrow{\text{Pyridine}} \text{4-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide} + \text{HCl}
$$

Procedure:

  • Reactant Preparation: Dissolve 5-nitro-1,3-thiazol-2-amine (1.0 mmol) in anhydrous pyridine (10 mL) under nitrogen.
  • Acylation: Add 4-chlorobenzoyl chloride (1.1 mmol) dropwise at 0°C. Stir for 12 hours at room temperature.
  • Workup: Quench with ice-cold 10% NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.
  • Purification: Recrystallize from methanol to obtain pale-yellow crystals.

Yield: 58–65% (estimated from analogous reactions).

Advantages:

  • Minimal purification steps.
  • High regioselectivity due to the electrophilic nature of the acyl chloride.

Challenges:

  • Sensitivity of acyl chloride to moisture.
  • Requires strict temperature control to prevent thiazole ring decomposition.

Method B: Carbodiimide-Mediated Coupling with 4-Chlorobenzoic Acid

Adapted from CN103570643A, this method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid.

Reaction Scheme:
$$
\text{5-Nitro-1,3-thiazol-2-amine} + \text{4-Chlorobenzoic acid} \xrightarrow{\text{DCC/DMAP}} \text{4-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide} + \text{DCU}
$$

Procedure:

  • Activation: Mix 4-chlorobenzoic acid (1.2 mmol), DCC (1.3 mmol), and DMAP (0.1 mmol) in dichloromethane (20 mL) for 30 minutes.
  • Coupling: Add 5-nitro-1,3-thiazol-2-amine (1.0 mmol) and stir for 24 hours.
  • Workup: Filter precipitated dicyclohexylurea (DCU), concentrate the filtrate, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield: 40–50% (based on patent examples).

Advantages:

  • Tolerates acid-sensitive functional groups.
  • Scalable for industrial applications.

Challenges:

  • Lower yields due to competing side reactions.
  • Requires chromatographic purification.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Parameter Method A Method B
Yield 58–65% 40–50%
Reaction Time 12 h 24 h
Purification Complexity Low Moderate

Method A offers higher yields but demands anhydrous conditions. Method B, while slower, avoids handling moisture-sensitive reagents.

Structural Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 8.39 (s, 1H, thiazole-H), 7.94 (d, 2H, J = 8.4 Hz, benzene-H), 7.50 (d, 2H, J = 8.4 Hz, benzene-H).
  • ¹³C NMR: 165.2 ppm (amide carbonyl), 152.1 ppm (thiazole C5-NO₂).

Infrared Spectroscopy (IR):

  • Strong absorption at 1685 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch).

Melting Point: 179–182°C (decomposes without sharp melting).

Industrial and Research Implications

Scale-Up Considerations

  • Solvent Selection: Methanol and dichloromethane are optimal for recrystallization and coupling, respectively.
  • Catalyst Recycling: DMAP can be recovered via acid-base extraction, reducing costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the primary applications of 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is its potential as an antimicrobial agent. The presence of the nitro group is crucial for enhancing its efficacy against various pathogens. Research has demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis and Staphylococcus aureus.

CompoundMinimum Inhibitory Concentration (MIC) (µM)Target Bacteria
This compound0.78M. tuberculosis
Analog 180.80E. coli
Analog 210.20S. aureus

The compound's mechanism of action involves binding to DNA and inhibiting topoisomerase enzymes, leading to DNA strand breaks and cell death, particularly relevant for its anticancer properties.

Anticancer Properties
In addition to its antimicrobial effects, 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is being investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the same mechanism that affects bacterial cells, making it a candidate for further development in cancer therapy.

Materials Science

The compound is also explored in materials science for the development of novel materials with specific electronic properties. Its unique thiazole structure contributes to enhanced conductivity and stability in various applications, including organic electronics and photovoltaic devices.

Biological Studies

Mechanism of Action
The interaction of 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide with biological systems has been a focal point of research. It has been shown to affect cellular processes by modulating enzyme activities and influencing gene expression related to stress responses in cells .

Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Tuberculosis Treatment : A study evaluated the effectiveness of nitrothiazole compounds against M. tuberculosis, demonstrating significant reductions in bacterial load in infected macrophages.
  • Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of acetylcholinesterase inhibitors derived from thiazole structures resulted in improved cognitive function and reduced amyloid plaque formation.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-nitro (NTB) and 5-nitro groups enhance redox cycling, critical for antiparasitic activity . Chloro substituents (as in the target compound) provide moderate electronegativity, balancing reactivity and stability.
  • Methoxy Groups : 4-Methoxy derivatives exhibit higher solubility but lower antiparasitic efficacy compared to nitro or chloro analogues .

Physicochemical Properties

  • Solubility : Chloro and nitro groups reduce aqueous solubility compared to methoxy derivatives .
  • Stability : The 4-chloro group enhances thermal stability relative to nitro analogues, as seen in crystallographic studies of related benzamides .

Biological Activity

4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and various therapeutic potentials.

Synthesis

The synthesis of 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-nitro-2-thiazolamine under controlled conditions. This method allows for the introduction of the thiazole ring while maintaining the integrity of the benzamide structure.

Antimicrobial Activity

Research has indicated that compounds similar to 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide exhibit significant antimicrobial properties. In particular, studies have shown that nitro-substituted thiazoles can inhibit the growth of various bacterial strains. For instance:

CompoundMIC (µM)Target Bacteria
4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide0.78M. tuberculosis
Analog 180.80E. coli
Analog 210.20S. aureus

The presence of the nitro group is essential for enhancing the antimicrobial activity against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .

Anti-Alzheimer's Activity

In vitro studies have demonstrated that various thiazole-bearing analogs exhibit potent acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The IC50 values for these compounds range widely, indicating varying degrees of potency:

CompoundIC50 (µM)Reference
Donepezil2.16 ± 0.12Standard Drug
4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide0.10 ± 0.05Current Study

This suggests that modifications to the thiazole ring can significantly affect AChE inhibition and thus potential therapeutic efficacy .

Anti-inflammatory Activity

Compounds containing nitro groups have also been investigated for their anti-inflammatory properties. They are known to inhibit key inflammatory mediators such as COX-2 and iNOS, contributing to their potential as anti-inflammatory agents:

CompoundInhibition (%)
Nitro compound A75%
Nitro compound B68%

These findings highlight the importance of structural modifications in enhancing anti-inflammatory effects .

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Tuberculosis : A study evaluated the effectiveness of a series of nitrothiazole compounds against M. tuberculosis, showing significant reductions in bacterial load in infected macrophages.
  • Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of AChE inhibitors derived from thiazole structures resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

The compound is typically synthesized via acylation of 5-nitrothiazol-2-amine with a benzoyl chloride derivative. A common method involves reacting equimolar amounts of the amine and acyl chloride in pyridine under stirring at room temperature, followed by purification via recrystallization (e.g., from methanol) . Reaction time and solvent choice (e.g., pyridine vs. dichloromethane) significantly affect yield. For example, pyridine acts as both solvent and acid scavenger, reducing side reactions. TLC monitoring is critical to confirm reaction completion .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons, amide NH) and confirm substitution patterns.
  • IR : Stretching frequencies for NO2_2 (~1520 cm1^{-1}), C=O (~1680 cm1^{-1}), and C-Cl (~750 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Q. What preliminary biological activity has been reported for this compound?

Derivatives of nitrothiazole benzamides, such as nitazoxanide analogs, inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. While direct data for this compound is limited, structural analogs show antimicrobial and antiparasitic activity via PFOR inhibition .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice affect physicochemical stability?

Single-crystal X-ray diffraction reveals that classical hydrogen bonds (N–H···N) form centrosymmetric dimers, while weaker C–H···O/F interactions stabilize packing. For example, in related structures, C4–H4···F2 and C4–H4···O3 interactions contribute to a layered crystal lattice, enhancing thermal stability . These insights guide polymorph screening for drug formulation.

Q. What strategies resolve contradictions in reported bioactivity data for similar compounds?

Discrepancies often arise from assay conditions (e.g., aerobic vs. anaerobic environments for PFOR inhibition). A systematic approach includes:

  • Replicating assays under standardized conditions (e.g., fixed pH, temperature).
  • Validating enzyme inhibition via isothermal titration calorimetry (ITC) to measure binding constants .
  • Comparing cytotoxicity profiles across cell lines to rule off-target effects .

Q. How can reaction pathways be optimized for scale-up without compromising purity?

  • Solvent Selection : Replace pyridine with less toxic alternatives (e.g., DMF) while maintaining acid scavenging with Hünig’s base.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time from 24 hours to 6–8 hours .
  • Workflow : Implement continuous-flow chemistry to control exothermic reactions and improve reproducibility .

Methodological Challenges and Solutions

Q. Why does recrystallization from methanol sometimes yield low-purity material, and how is this addressed?

Methanol’s polarity may insufficiently dissolve nitro-thiazole byproducts. Mixed solvents (e.g., methanol:ethyl acetate, 3:1) enhance selectivity. Alternatively, column chromatography with silica gel and ethyl acetate/hexane (1:2) achieves >95% purity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina models PFOR binding, highlighting hydrogen bonds between the amide group and Arg242/His581 residues .
  • MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns, identifying key hydrophobic interactions with the thiazole ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

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